2''-Oxovoruscharin

Description

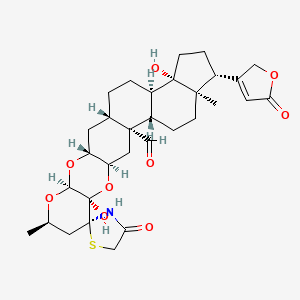

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C31H41NO9S |

|---|---|

Molecular Weight |

603.7 g/mol |

IUPAC Name |

(1'S,2S,3'R,5'S,7'R,10'R,12'R,14'R,15'S,18'R,19'R,22'S,23'R)-10',22'-dihydroxy-7',18'-dimethyl-4-oxo-19'-(5-oxo-2H-furan-3-yl)spiro[1,3-thiazolidine-2,9'-4,6,11-trioxahexacyclo[12.11.0.03,12.05,10.015,23.018,22]pentacosane]-14'-carbaldehyde |

InChI |

InChI=1S/C31H41NO9S/c1-16-11-30(32-24(34)14-42-30)31(37)26(39-16)40-22-10-18-3-4-21-20(28(18,15-33)12-23(22)41-31)5-7-27(2)19(6-8-29(21,27)36)17-9-25(35)38-13-17/h9,15-16,18-23,26,36-37H,3-8,10-14H2,1-2H3,(H,32,34)/t16-,18+,19-,20+,21-,22-,23-,26+,27-,28-,29+,30+,31-/m1/s1 |

InChI Key |

KLHRTBILXJZHSA-DJHKYUSNSA-N |

Isomeric SMILES |

C[C@@H]1C[C@]2([C@]3([C@@H](O1)O[C@@H]4C[C@@H]5CC[C@@H]6[C@@H]([C@]5(C[C@H]4O3)C=O)CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)NC(=O)CS2 |

Canonical SMILES |

CC1CC2(C3(C(O1)OC4CC5CCC6C(C5(CC4O3)C=O)CCC7(C6(CCC7C8=CC(=O)OC8)O)C)O)NC(=O)CS2 |

Synonyms |

2''-oxovoruscharin |

Origin of Product |

United States |

Isolation and Elucidation Methodologies of 2 Oxovoruscharin

Isolation Protocols from Natural Sources: Calotropis procera as a Primary Source

The primary natural source for the isolation of 2''-Oxovoruscharin is the plant Calotropis procera, a member of the Asclepiadaceae family. iscientific.org Specifically, the root barks of this plant have been found to contain the compound. acs.orgresearchgate.netscielo.brnih.gov The isolation process is a multi-step procedure that begins with extraction and is followed by various chromatographic purification stages.

The general protocol involves the extraction of dried and powdered plant material with a polar solvent, most commonly methanol. acs.orgmdpi.comarccjournals.com This process is designed to draw out a wide range of secondary metabolites, including the target cardenolides. Following the initial extraction, the crude methanolic extract undergoes a series of purification steps. These typically involve chromatographic techniques such as column chromatography over silica (B1680970) gel or reversed-phase high-performance liquid chromatography (RP-HPLC). iscientific.orgmdpi.com These methods separate the complex mixture of compounds based on their polarity and other physicochemical properties, allowing for the isolation of pure this compound. researchgate.net

Table 1: Generalized Isolation Protocol for this compound from Calotropis procera

| Step | Procedure | Purpose |

|---|---|---|

| 1. Collection & Preparation | Root barks of Calotropis procera are collected, shade-dried, and ground into a fine powder. | To increase the surface area for efficient solvent extraction. |

| 2. Solvent Extraction | The powdered root bark is subjected to extraction with methanol, often using a Soxhlet apparatus or sonication. mdpi.comarccjournals.com | To create a crude extract containing a mixture of phytochemicals, including cardenolides. acs.orgresearchgate.net |

| 3. Concentration | The solvent from the extract is removed under reduced pressure using a rotary evaporator. | To obtain a concentrated crude methanolic extract. mdpi.com |

| 4. Chromatographic Separation | The crude extract is subjected to column chromatography (e.g., silica gel). | To separate the extract into fractions of varying polarity. mdpi.com |

| 5. Final Purification | Fractions containing the target compound are further purified, often using techniques like RP-HPLC. mdpi.com | To isolate this compound in a pure form. researchgate.netresearchgate.net |

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments were crucial for its structural assignment. acs.orgresearchgate.netresearchgate.net

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. Analysis of the ¹H NMR spectrum of this compound revealed characteristic signals that helped identify key structural features. researchgate.net For instance, signals corresponding to a butenolide ring, an aldehydic proton, and specific methyl groups were observed. researchgate.net

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The ¹³C NMR data for this compound was found to be very similar to that of the known cardenolide, uscharin (B3062374), which provided a foundational reference for the structural analysis. researchgate.net Together, ¹H and ¹³C NMR data allow for the complete assignment of the carbon and proton signals, mapping the entire molecular framework. researchgate.net

Table 2: Selected Characteristic NMR Data for this compound

| Feature | ¹H NMR Signal (δ ppm) | Description |

|---|---|---|

| Butenolide Ring | 5.86 (s), 4.94 & 4.78 (AB system) | Characteristic signals for the unsaturated lactone ring common in cardenolides. researchgate.net |

| Aldehydic Proton | 9.97 (s, HOC-19) | Indicates the presence of a formyl group at the C-19 position. researchgate.net |

| Tertiary Methyl Group | 0.82 (s, H₃C-18) | Signal for the methyl group at the C-18 position. researchgate.net |

| Secondary Methyl Group | 1.24 (d, H₃C-6') | Signal for a methyl group on the sugar moiety. researchgate.net |

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight and elemental formula of a compound. chimia.chspectroscopyonline.com Unlike standard mass spectrometry, HRMS can measure mass-to-charge ratios (m/z) to several decimal places, which allows for the unambiguous determination of a molecule's chemical formula. bioanalysis-zone.com

For this compound, HRMS analysis would be used to confirm its elemental composition of C₃₁H₄₁NO₉S. nih.gov By providing a highly accurate mass measurement, HRMS distinguishes the target compound from other potential structures that may have the same nominal mass but different elemental formulas. bioanalysis-zone.com This level of precision is critical for confirming the identity of a novel natural product.

In addition to NMR and HRMS, other spectroscopic techniques provide complementary data for structural elucidation.

Infrared (IR) Spectroscopy : IR spectroscopy was used to identify the functional groups present in the this compound molecule. acs.org The IR spectrum would show characteristic absorption bands corresponding to hydroxyl (-OH), carbonyl (C=O) groups (from the lactone, aldehyde, and ketone), and other functionalities within the structure.

Electron Impact Mass Spectrometry (EIMS) : EIMS provides information about the molecular weight (as the molecular ion peak) and the fragmentation pattern of the compound. acs.org Analyzing the fragments produced upon electron impact can help to deduce the structure of different parts of the molecule and how they are connected.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Uscharin |

| Calotropin |

| Calactin |

| Voruscharin |

| Usharidin |

| Proceragenin |

| Uzarigenin |

| Asclepin |

| Gomphoside |

| Calotoxin |

| Proceroside |

Biosynthetic Pathways and Precursors of 2 Oxovoruscharin

General Cardenolide Biosynthesis from Steroidal Precursors

The biosynthesis of cardenolides, a class of steroids characterized by a five-membered lactone ring at the C-17 position, begins with fundamental steroidal precursors. acgpubs.orgresearchgate.net Cholesterol is a primary starting point for this pathway. researchgate.netacgpubs.org Through a series of enzymatic steps, cholesterol is converted into pregnenolone (B344588), a crucial intermediate often referred to as the "mother of all steroid hormones". mpg.dempg.de This conversion is a key initial step in the formation of the cardenolide core structure. mpg.dempg.de

While cholesterol is a recognized precursor, evidence also suggests that phytosterols (B1254722), such as β-sitosterol and campesterol, can serve as starting materials for cardenolide biosynthesis. oup.comresearchgate.net The conversion of these sterols also leads to the formation of pregnenolone, highlighting its central role in the pathway regardless of the initial sterol. researchgate.netthieme-connect.com From pregnenolone, the pathway proceeds through further modifications, including the action of enzymes like 3β-hydroxysteroid dehydrogenase and progesterone (B1679170) 5β-reductase, to produce pregnanolone. researchgate.net Subsequent hydroxylation and other modifications of the steroid nucleus and the addition of a lactone ring complete the formation of the cardenolide aglycone, or genin. biorxiv.orgresearchgate.net

Key Steroidal Precursors in Cardenolide Biosynthesis:

| Precursor | Role in Biosynthesis |

| Cholesterol | A primary starting sterol that is converted to pregnenolone. researchgate.netacgpubs.org |

| Phytosterols (e.g., β-sitosterol, campesterol) | Alternative sterol precursors that also lead to pregnenolone formation. oup.comresearchgate.net |

| Pregnenolone | A central intermediate derived from cholesterol or phytosterols, marking a key step in the pathway. mpg.dempg.deresearchgate.netthieme-connect.com |

| Progesterone | An essential intermediate formed from pregnenolone, further along the biosynthetic route. researchgate.netacgpubs.orgthieme-connect.com |

Putative Biosynthetic Route of 2''-Oxovoruscharin within Calotropis Species

The specific biosynthetic pathway leading to this compound in Calotropis species is thought to follow the general cardenolide biosynthesis framework, with specific enzymatic steps that result in its unique structure. cdri.res.inresearchgate.net The pathway begins with the synthesis of the terpenoid backbone, leading to the formation of steroidal precursors. researchgate.net

Within Calotropis procera, it is proposed that the biosynthesis of cardenolides, including this compound, which was first identified in the root barks of this plant, involves the conversion of these steroidal precursors to pregnenolone. mpg.deacs.orgnih.gov This is followed by a series of enzymatic modifications. researchgate.net Transcriptome and metabolite analyses of C. procera have identified numerous unigenes that are likely involved in cardenolide biosynthesis, including those encoding for enzymes that catalyze the later, more specific steps. researchgate.netresearchgate.net

The formation of the characteristic features of this compound, such as the oxidized sugar moiety, would occur during the later stages of the pathway. After the formation of the initial cardenolide aglycone, glycosyltransferases attach sugar units, which can then be further modified by other enzymes, such as oxidoreductases, to yield the final this compound molecule. researchgate.net The accumulation of various cardenolides, including this compound, has been observed in different parts of Calotropis plants, suggesting a complex regulation of the biosynthetic pathway within the plant. acgpubs.orgcdri.res.in

Proposed Steps in this compound Biosynthesis in Calotropis:

| Step | Description |

| Terpenoid Backbone Biosynthesis | Initial steps leading to the formation of steroidal precursors. researchgate.net |

| Steroid Biosynthesis | Conversion of precursors to central intermediates like pregnenolone and progesterone. researchgate.net |

| Cardenolide Biosynthesis | Formation of the cardenolide aglycone through a series of enzymatic reactions, including hydroxylations and lactone ring formation. researchgate.net |

| Glycosylation and Modification | Attachment and subsequent enzymatic modification of sugar moieties to the aglycone to form this compound. researchgate.net |

Enzymatic Pathways and Metabolic Engineering Considerations for Cardenolide Production

The biosynthesis of cardenolides is orchestrated by a diverse array of enzymes, and understanding these enzymatic pathways is crucial for the potential metabolic engineering of cardenolide production. thieme-connect.comru.ac.bd Key enzyme families involved include cytochrome P450 monooxygenases (P450s), 2-oxoglutarate-dependent dioxygenases (2OGDs), 3β-hydroxysteroid dehydrogenases (3β-HSDs), and progesterone 5β-reductases (P5βRs). oup.combiorxiv.orgbiorxiv.org

Recent research has identified specific enzymes that catalyze key steps in the pathway. For instance, enzymes from the CYP87A family of cytochrome P450s have been shown to catalyze the conversion of cholesterol and phytosterols into pregnenolone in both Digitalis and Calotropis procera. mpg.dempg.de Additionally, 2OGDs have been identified as the enzymes responsible for the critical 14β- and 21-hydroxylation steps of the steroid core, which are characteristic of all cardenolides. biorxiv.orgbiorxiv.org Progesterone-5β-reductase (P5βR) and iridoid synthase (ISY)-like enzymes, now classified as PRISEs, are also known to be involved in the biosynthesis of 5β-cardenolides. mdpi.com

Key Enzyme Families in Cardenolide Biosynthesis:

| Enzyme Family | Function |

| Cytochrome P450s (e.g., CYP87A) | Catalyze the conversion of sterols to pregnenolone. mpg.dempg.debiorxiv.org |

| 2-Oxoglutarate-dependent Dioxygenases (2OGDs) | Responsible for the 14β- and 21-hydroxylation of the steroid core. biorxiv.orgbiorxiv.org |

| 3β-Hydroxysteroid Dehydrogenases (3β-HSDs) | Involved in the conversion of pregnenolone. oup.comresearchgate.net |

| Progesterone 5β-Reductases (P5βRs/PRISEs) | Catalyze the reduction of progesterone, a key step in 5β-cardenolide biosynthesis. mdpi.comresearchgate.net |

| Glycosyltransferases | Attach sugar moieties to the cardenolide aglycone. thieme-connect.com |

Chemical Synthesis and Hemisynthesis of 2 Oxovoruscharin and Its Analogues

Strategies for the Chemical Synthesis of the Cardenolide Core

The total synthesis of the cardenolide core is a complex undertaking that has spurred the development of innovative synthetic methodologies. researchgate.netacs.org A key challenge lies in the stereocontrolled construction of the steroid nucleus, which typically consists of a specific arrangement of fused rings. ikiam.edu.ec Additionally, the introduction of the characteristic butenolide ring at the C-17 position and the precise placement of various oxygen-containing functional groups require sophisticated chemical strategies. researchgate.netmdpi.com

Researchers have explored various approaches to assemble the cardenolide framework. One notable strategy involves a convergent approach where different fragments of the molecule are synthesized separately and then coupled together in the later stages of the synthesis. Advances in cross-coupling reactions, for instance, have provided powerful tools for attaching the lactone subunit to the sterically hindered C-17 position of the steroid core. researchgate.net Another critical aspect is the selective hydroxylation of the steroid nucleus, particularly at the C-14 position, which is often difficult to achieve through conventional chemical methods due to steric hindrance. researchgate.net

Recent synthetic endeavors have focused on developing expedient and scalable routes to access functionalized cardenolide skeletons. acs.org These modern approaches often feature enantioselective catalysis and tandem reaction sequences to rapidly build molecular complexity from simple starting materials. acs.orgmdpi.com The ability to install functional handles and points of diversity early in the synthesis is a significant advantage, as it circumvents the need for challenging downstream functionalizations and facilitates the generation of a wide range of analogues for biological evaluation. acs.org

Hemisynthetic Approaches from Natural Cardenolide Precursors

The hemisynthesis of 2''-Oxovoruscharin and its analogues leverages the abundance of naturally occurring cardenolides as starting materials. uliege.beresearch-nexus.net This approach is often more practical and efficient than total synthesis, as the complex steroid core is already pre-formed by nature. The focus of hemisynthesis is the selective chemical modification of these natural precursors to introduce new functionalities and alter the molecule's biological activity. ikiam.edu.eculiege.beacgpubs.orgresearchgate.netontosight.ai

A pivotal starting material for the hemisynthesis of novel cardenolides is this compound itself, which was first isolated from the root bark of Calotropis procera. research-nexus.netresearchgate.netresearchgate.netdntb.gov.uaaphrc.orgaacrjournals.orgfigshare.comaphrc.org Researchers have successfully derived numerous analogues from this natural product, demonstrating the versatility of this approach. uliege.beresearch-nexus.netresearchgate.net One of the key advantages of hemisynthesis is the ability to generate a diverse library of compounds for structure-activity relationship (SAR) studies, which are crucial for identifying analogues with improved therapeutic profiles. uliege.beresearch-nexus.net

The process of hemisynthesis often involves a series of chemical transformations, such as oxidations, reductions, and coupling reactions, to modify specific functional groups on the natural precursor. For example, the oxidation of a hydroxyl group to a ketone or the reduction of a carbonyl group to an alcohol can have a profound impact on the biological activity of the resulting analogue. researchgate.net These modifications are carefully designed to explore the chemical space around the natural product and to optimize its pharmacological properties.

Derivatization Strategies for Structural Modification and Analogue Generation

The generation of this compound analogues with tailored properties relies heavily on strategic derivatization of the parent molecule. ikiam.edu.eculiege.beresearch-nexus.netacgpubs.orgresearchgate.netontosight.ai These modifications can be broadly categorized into three main areas: alterations of the butenolide moiety, modifications of the sugar moieties, and functionalization of the steroidal nucleus. ikiam.edu.eculiege.beresearch-nexus.netacgpubs.orgresearchgate.netontosight.aithieme-connect.comtaylorandfrancis.comresearchgate.net

Modification of the Butenolide Moiety

The α,β-unsaturated lactone ring, or butenolide moiety, at the C-17 position is a critical pharmacophore for the biological activity of cardenolides. researchgate.net Saturation of this lactone ring has been shown to reduce cardiotonic bioactivity. researchgate.net Consequently, modifications to this part of the molecule are of significant interest for modulating activity and toxicity.

Strategies for modifying the butenolide ring include the introduction of various substituents. For instance, the synthesis of 21-alkylidene and 21-alkylol analogues of uscharin (B3062374) has been explored to investigate the impact of these modifications on biological activity. researchgate.net Another approach involves replacing the lactone ring with other nitrogen-containing unsaturated heterocycles, which has, in some cases, resulted in compounds with comparable activity to the parent cardenolide. researchgate.net

The development of synthetic methods to introduce the butenolide moiety onto a steroid precursor is also a key area of research. Stille coupling reactions have emerged as a valuable tool for this purpose. mdpi.comresearchgate.netnih.gov

Alterations of the Sugar Moieties

Derivatization strategies targeting the sugar moieties often involve the modification of existing hydroxyl groups. For example, acetylation or oxidation of hydroxyl groups at the C-3' position of the sugar has been reported. rsc.org The attachment of different sugar units or the complete removal of the sugar moiety can also lead to analogues with distinct pharmacological profiles. nih.gov Research has shown that compounds with six-membered ring sugar groups generally exhibit stronger inhibitory activity than those with five-membered ring sugar groups. acgpubs.org

The synthesis of glycosides from steroidal aglycones is a fundamental aspect of this area of research. Efficient procedures for glycosylation, such as modified Koenigs-Knorr methods, have been established to create a variety of cardenolide glycosides with different sugar components. nih.gov These methods allow for the systematic variation of the sugar portion to probe its role in biological activity.

Steroidal Nucleus Functionalization

The steroidal nucleus of cardenolides offers multiple sites for chemical modification, allowing for the fine-tuning of their biological properties. The presence and position of hydroxyl, formyl, or methyl-hydroxyl groups on the steroid core can significantly influence cytotoxicity. acgpubs.org

Key functionalization strategies include:

Hydroxylation: The introduction of hydroxyl groups at specific positions, such as C-14, is critical for activity. ontosight.ai However, selective hydroxylation can be challenging due to the complex steroid structure. researchgate.net

Oxidation and Reduction: The oxidation state of various carbon atoms in the steroid nucleus can be altered. For example, the reduction of a ketone group at the C-3 position is a common modification. mdpi.comnih.gov

Introduction of Acetyl Groups: The addition of acetyl groups, for instance at the C-1 position, can modulate the activity of the resulting analogue. mdpi.comresearchgate.netnih.gov

The development of regioselective reactions is crucial for the successful functionalization of the steroidal nucleus. For example, methods for the regioselective C-H oxidation of methyl groups have been developed to introduce functional groups at specific positions. rsc.org

Biological Activities and Molecular Mechanisms of 2 Oxovoruscharin

Antiproliferative and Cytotoxic Activities in In Vitro Cellular Models

2''-Oxovoruscharin, a cardenolide isolated from the root bark of Calotropis procera, has demonstrated significant antiproliferative and cytotoxic effects in various laboratory studies. jetir.orgaphrc.org Its potency has been evaluated against a wide array of human cancer cell lines, showing broad-spectrum anti-tumor activity. jetir.org Research indicates that the in vitro antitumor activity of this compound is comparable to that of established chemotherapy agents like Taxol and more potent than SN-38, the active metabolite of irinotecan. researchgate.netresearchgate.net

The cytotoxic activity of this compound has been documented across multiple human cancer cell lines. researchgate.nete-century.usnih.gov Specific activity has been observed against glioblastoma, non-small cell lung cancer (NSCLC), and colon cancer cell lines. researchgate.netnih.gov For instance, studies have detailed its effects on glioblastoma lines Hs683 and U373, NSCLC line A549, and colon cancer lines HCT-15 and LoVo. researchgate.netresearchgate.nete-century.usnih.gov

The potency of its cytotoxic effects is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound against several cancer cell lines have been determined to be in the nanomolar range, indicating high potency. researchgate.netaacrjournals.org

| Cancer Type | Cell Line | IC50 Value (nM) | Reference |

|---|---|---|---|

| Non-Small Cell Lung | A549 | 30 | researchgate.net |

| Glioblastoma | Hs683 | 13 | researchgate.net |

| U373 | 20 | researchgate.net | |

| Colon | HCT-15 | 18 | researchgate.net |

| LoVo | 15 | researchgate.net |

A closely related semi-synthetic derivative of this compound, known as UNBS1450, has also been extensively studied and shows potent anti-tumor activities against human glioblastoma cell lines U373 and T98G. aacrjournals.org UNBS1450 also demonstrated significant in vivo anti-tumor effects against human NSCLC xenografts. aacrjournals.org

The hemi-synthetic derivative UNBS1450, derived from this compound, is noted for having an even more potent anti-proliferative activity. acgpubs.orgresearchgate.net It has shown inhibitory activity against 58 human tumor cell lines with IC50 values ranging from 10 to 50 nM. semanticscholar.org Extracts from Calotropis procera containing these cardenolides have been shown to inhibit cell proliferation by mechanisms that include disruption of the cell cycle. jetir.org

The anticancer effects of this compound are largely attributed to its ability to induce programmed cell death in cancer cells. researchgate.nete-century.usplos.org This process can occur through both apoptotic and non-apoptotic pathways, depending on the cell type and conditions. researchgate.netsemanticscholar.org

Apoptosis, or Type I programmed cell death, is a key mechanism through which many anticancer agents exert their effects. Cardenolides, the class of compounds to which this compound belongs, are known to be capable of inducing apoptosis in cancer cells. acgpubs.orgacgpubs.orgresearchgate.net This process involves morphological changes such as chromatin condensation and DNA fragmentation. scielo.br The induction of apoptosis by extracts containing this compound has been linked to the disruption of the cell cycle. jetir.org The signaling cascades initiated by the compound's molecular interactions can ultimately lead to the activation of apoptotic pathways. researchgate.nete-century.usnih.gov While this compound itself is known to induce cell death, its derivative UNBS1450 has been specifically shown to trigger apoptosis in human leukemic cells. semanticscholar.org

In addition to apoptosis, this compound and its derivatives can trigger non-apoptotic forms of cell death, which is particularly significant for treating apoptosis-resistant tumors. acgpubs.orgsemanticscholar.org The hemi-synthetic derivative UNBS1450 is a notable inducer of non-apoptotic cell death. acgpubs.orgresearchgate.netacgpubs.orgresearchgate.net

One such pathway is autophagy-related cell death (Type II programmed cell death). nih.gov UNBS1450 has been shown to induce autophagic cell death in human glioma, prostate, and non-small cell lung cancer (NSCLC) cell lines. nih.govsemanticscholar.orgnih.gov This process involves the disorganization of the actin cytoskeleton. nih.govnih.gov Another form of non-apoptotic cell death induced by UNBS1450 in human prostate cancer cells is a paraptosis-like cell death, characterized by extensive cytoplasmic vacuolization without the typical markers of apoptosis. aacrjournals.org

Induction of Programmed Cell Death Pathways

Apoptosis Induction Mechanisms

Molecular Targets and Receptor Interactions

The primary molecular target of this compound and other cardenolides is the Na+/K+-ATPase (sodium pump), an ion transporter found in the membrane of all animal cells. aphrc.orgresearchgate.nete-century.usnih.gov this compound binds to and inhibits the Na+/K+-ATPase complex. aphrc.orgresearchgate.netnih.gov This inhibition is a critical first step that triggers a cascade of downstream signaling events. researchgate.nete-century.usnih.gov The IC50 values for Na+/K+-ATPase inhibitory activity by this compound are in the nanomolar range, similar to its cytotoxic concentrations. aacrjournals.org

Inhibition of the sodium pump leads to the modulation of various signaling pathways that control cellular processes like proliferation, gene expression, and cell death. researchgate.nete-century.usnih.gov The hemi-synthetic derivative UNBS1450 has a high binding affinity for Na+/K+-ATPase alpha subunits. nih.govnih.gov This interaction can trigger a signalosome, a complex of multiple proteins, that transmits signals to different parts of the cell. aacrjournals.org

Key signaling pathways affected by the inhibition of Na+/K+-ATPase by UNBS1450 include:

Src Kinase Activation : The binding of the cardenolide to the sodium pump can lead to the rapid activation of Src kinase. aacrjournals.org

EGFR Transactivation : Activated Src can then transactivate the epidermal growth factor receptor (EGFR). aacrjournals.org

Actin Cytoskeleton Disorganization : The compound induces a disorganization of the actin cytoskeleton, which contributes to its anti-proliferative and anti-migratory properties. nih.govresearchgate.net

NF-κB Pathway Repression : It can repress the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and cell survival. nih.govresearchgate.net

c-Myc Down-regulation : The compound can lead to the down-regulation of the oncoprotein c-Myc. nih.govresearchgate.net

Interaction with and Inhibition of Na+/K+-ATPase

This compound, a cardenolide isolated from the root bark of Calotropis procera, is a potent inhibitor of the Na+/K+-ATPase enzyme. researchgate.netnih.gov This enzyme, also known as the sodium pump, is crucial for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane, a process essential for numerous cellular functions. tandfonline.com The inhibitory action of this compound is a hallmark of cardenolides and forms the basis of its biological activities. researchgate.netresearchgate.net

The interaction of this compound with Na+/K+-ATPase leads to the modulation of various signaling cascades that control cell proliferation, gene expression, and cell death. researchgate.netnih.gov The binding of this compound to the Na+/K+-ATPase complex disrupts the ion exchange, leading to an increase in intracellular sodium and subsequently, an increase in intracellular calcium via the Na+/Ca2+-exchanger. researchgate.net This disruption of ion homeostasis is a key event that triggers downstream signaling pathways.

Studies on a hemi-synthetic derivative of this compound, known as UNBS1450, have provided further insights into this interaction. UNBS1450 has demonstrated a high binding affinity for Na+/K+-ATPase isozymes, in some cases 10 to 100 times higher than other cardenolides. science.gov This potent inhibition of the sodium pump is associated with its anti-proliferative and cell death-inducing activities. researchgate.netnih.gov The inhibitory concentration (IC50) values for the Na+/K+-ATPase activity further quantify the potency of these compounds. For instance, a derivative of this compound, compound 23, exhibited significant in vitro inhibitory activity on purified porcine Na+/K+-ATPase. researchgate.net

The binding of cardenolides like this compound to the Na+/K+-ATPase is structurally specific. The R3 position and the butenolide part of the cardenolide structure are considered essential for this interaction. researchgate.net

Formation and Role of the Cardenolide-Na+/K+-ATPase Signalosome

The Na+/K+-ATPase is not merely a simple ion pump but also acts as a receptor that can initiate intracellular signaling cascades upon ligand binding, forming what is known as the "Na+/K+-ATPase signalosome". researchgate.net This signaling complex is a microdomain within the cell membrane where Na+/K+-ATPase interacts with other proteins to transduce signals. researchgate.net When a cardenolide such as this compound or its derivatives binds to the Na+/K+-ATPase, it triggers the assembly and activation of this signalosome. researchgate.netresearchgate.net

The formation of the cardenolide-Na+/K+-ATPase signalosome is a critical step in initiating a cascade of intracellular events. This complex can include various signaling molecules, and its activation leads to the modulation of downstream pathways that regulate cell growth, proliferation, and survival. researchgate.netscholaris.ca The signalosome can influence a variety of cellular processes, including the reorganization of the actin cytoskeleton. researchgate.net

Involvement of Specific Kinases (e.g., Src Kinase) in Signal Transduction

A key component of the Na+/K+-ATPase signalosome is the non-receptor tyrosine kinase, Src. researchgate.netscholaris.ca Upon the binding of a cardenolide like this compound to the Na+/K+-ATPase, Src kinase is activated. scholaris.ca Src kinases are a family of proteins that play a crucial role in regulating cell growth, differentiation, and survival. sigmaaldrich.com

The activation of Src is a pivotal event in the signal transduction pathway initiated by cardenolides. scholaris.ca Once activated, Src can phosphorylate a variety of downstream targets, leading to the activation of other signaling cascades, such as the Ras/Raf/MEK/ERK pathway. limes-institut-bonn.de This kinase cascade is known to be involved in regulating cell proliferation and survival. nih.govnih.gov The interaction between the Na+/K+-ATPase and Src kinase highlights the role of the sodium pump as a signal transducer, capable of converting an extracellular signal (cardenolide binding) into an intracellular response. scholaris.ca

Downstream Signaling Pathways Modulation

Regulation of Cell Proliferation-Associated Cascades

The binding of this compound and its derivatives to the Na+/K+-ATPase initiates a series of events that ultimately modulate signaling pathways associated with cell proliferation. researchgate.netnih.gov One of the key mechanisms is the disorganization of the actin cytoskeleton, which can have both anti-proliferative and anti-migratory effects. researchgate.net

Furthermore, the activation of the Na+/K+-ATPase signalosome can influence the expression of proto-oncogenes. For example, the hemi-synthetic derivative of this compound, UNBS1450, has been shown to down-regulate c-Myc, a potent oncoprotein, in cancer cells. researchgate.netnih.gov This down-regulation of c-Myc contributes to the anti-proliferative activity of the compound. researchgate.net

The modulation of kinase cascades, such as the ERK1/2 pathway, is another critical aspect of how this compound affects cell proliferation. scienceopen.com While some studies on related compounds show activation of this pathway, others indicate a downregulation, suggesting the effects can be cell-type specific. researchgate.net

Impact on Autophagy-Related Signaling

This compound and its derivatives have been shown to induce autophagy-related cell death. researchgate.netresearchgate.net Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. While it can be a survival mechanism, under certain conditions, it can lead to cell death.

The induction of autophagy by these compounds is linked to the inhibition of the Na+/K+-ATPase. mdpi.com A derivative of this compound, UNBS1450, has been observed to induce autophagy in human prostate cancer and glioblastoma cell lines, with a notable increase in the expression of autophagy-related gene markers like beclin-1 and LC3. researchgate.net This suggests that the modulation of autophagy is a significant mechanism of action for this compound's biological effects. researchgate.netresearchgate.net

Nuclear Factor-kappa B (NF-κB) Pathway Inactivation

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial signaling cascade that plays a key role in inflammation, immunity, and cell survival. In many cancers, the NF-κB pathway is constitutively active, which helps cancer cells evade apoptosis. hazemsakeek.net

This compound and its derivatives have been shown to repress the activation of the NF-κB pathway. researchgate.netresearchgate.net This inactivation of NF-κB signaling is a significant contributor to the anti-cancer effects of these compounds. researchgate.netscienceopen.com The hemi-synthetic derivative UNBS1450 has been shown to inhibit the NF-κB pathway at several levels in human non-small-cell lung cancer cells. researchgate.net By inhibiting this pro-survival pathway, this compound can sensitize cancer cells to apoptosis. hazemsakeek.netsums.ac.ir

Alterations in Key Signaling Intermediates (e.g., ERK1/2, PLC-gamma-1, Caveolin)

The molecular activities of this compound are intrinsically linked to its function as a cardenolide, primarily targeting the Na+/K+-ATPase enzyme. This interaction does not merely disrupt ion gradients but also initiates a cascade of intracellular signaling events by modulating key protein intermediates. While direct and exhaustive proteomic studies on this compound are not extensively detailed in the literature, significant insights have been gained from the investigation of its potent hemisynthetic derivative, UNBS1450. researchgate.netaacrjournals.org The findings from UNBS1450 are considered highly relevant for understanding the signaling pathways modulated by its parent compound, this compound.

The binding of cardenolides to the Na+/K+-ATPase, which is often located in plasma membrane microdomains called caveolae, can trigger the assembly of a "signalosome." This multi-protein complex transmits signals to various intracellular compartments, influencing critical cellular processes. aacrjournals.org The signaling pathways rapidly activated by this interaction—independently of changes in intracellular sodium and potassium concentrations—include the activation of Src kinase, which in turn can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the Ras/MAPK pathway, including ERK1/2. aacrjournals.orgscholaris.ca

A proteomic analysis conducted on human glioblastoma cells treated with UNBS1450 revealed significant alterations in the expression and phosphorylation status of several key components of this signalosome. aacrjournals.org The affected proteins include Caveolin, Phospholipase C-gamma-1 (PLC-γ1), and Extracellular signal-regulated kinases 1 and 2 (ERK1/2), highlighting the compound's impact on central signaling networks that regulate cell proliferation and survival. aacrjournals.org

Table 1: Effect of UNBS1450 (a this compound derivative) on Signaling Intermediates

| Signaling Intermediate | Cellular Function | Observed Alteration upon UNBS1450 Treatment | Reference |

| ERK1/2 | Key components of the MAPK pathway, regulating cell proliferation, differentiation, and survival. | Treatment affects the phosphorylation status, indicating modulation of the MAPK signaling cascade. | aacrjournals.org |

| PLC-gamma-1 | A crucial enzyme in phosphoinositide metabolism, generating second messengers that regulate calcium release and protein kinase C activation. ucl.ac.uknih.gov | Treatment affects its expression and phosphorylation status, suggesting an impact on intracellular signaling downstream of growth factor receptors. aacrjournals.org | |

| Caveolin | A structural protein of caveolae, involved in signal transduction, lipid metabolism, and cellular growth control. wikipedia.org | Treatment affects its expression and phosphorylation, pointing to a modification of the signalosome environment where the Na+/K+-ATPase is located. aacrjournals.org |

Other Identified Enzyme Inhibition Profiles (General Context)

The most prominent and well-documented enzymatic target of this compound is the Na+/K+-ATPase. researchgate.netresearchgate.netnih.gov This inhibition is the cornerstone of its biological activity and a characteristic feature of the cardenolide class of compounds. acgpubs.org The interaction involves binding to the extracellular domain of the enzyme's α-subunit, which disrupts its pumping function and initiates downstream signaling cascades. scholaris.ca Research comparing various derivatives of this compound has shown a direct correlation between the inhibition of Na+/K+-ATPase and the inhibition of cancer cell growth, suggesting this enzymatic inhibition is required for its cytotoxic effects. scholaris.ca

Beyond its potent effect on Na+/K+-ATPase, the specific inhibition of other enzymes by purified this compound is not extensively documented in current scientific literature. While extracts from the source plant, Calotropis procera, have been associated with the inhibition of various enzymes, such as α-amylase, specific activity data for isolated this compound against these other enzymes is generally lacking. scispace.com Therefore, its enzyme inhibition profile is currently understood to be highly specific towards the sodium pump.

Table 2: Enzyme Inhibition Profile of this compound

| Enzyme Target | Class | Role | Inhibition by this compound | Reference |

| Na+/K+-ATPase | P-type ATPase (Ion pump) | Maintains cellular sodium and potassium gradients; acts as a signal transducer. | Potent inhibitor; primary mechanism of action. | scholaris.caresearchgate.netresearchgate.netnih.gov |

| Other Enzymes (e.g., α-amylase) | Various | Various metabolic and cellular functions. | Specific inhibitory data for the purified compound is not well-established. | scispace.com |

Structure Activity Relationship Sar Studies of 2 Oxovoruscharin and Its Derivatives

Correlating Structural Features with Biological Efficacy

The biological efficacy of 2''-Oxovoruscharin and its derivatives, like other cardiac glycosides, is intrinsically linked to its tripartite structure: a steroid core, an unsaturated lactone ring at the C-17 position, and a sugar moiety at C-3. nih.govmdpi.comacgpubs.org SAR studies reveal that modifications to any of these three parts can significantly alter the compound's biological activity, primarily its ability to inhibit the Na+/K+-ATPase pump, a key target in cancer therapy. acs.orgacs.orgscholarsresearchlibrary.com

Initial investigations into the natural cardenolides from Calotropis procera, including this compound and its precursor Uscharin (B3062374), established their potent in vitro antitumor activities. acs.org This prompted the semisynthesis of numerous derivatives to probe the specific contributions of different functional groups to their cytotoxicity. aphrc.orgacs.org The general findings indicate that the steroid core and the lactone ring are fundamental for binding to the Na+/K+-ATPase, while the sugar moiety plays a crucial role in modulating the binding affinity and pharmacokinetic properties. acs.orgnih.gov

One of the most notable findings from these studies was the development of compound 23 (also known as UNBS1450), a hemisynthetic derivative of this compound. aphrc.orgaacrjournals.org This derivative demonstrated a superior profile, combining high in vitro antitumor activity across a wide range of human cancer cell lines with significant inhibitory effects on Na+/K+-ATPase and better in vivo tolerance compared to its parent compound. aphrc.orgnih.gov The antitumor efficacy of UNBS1450 was found to be comparable to the chemotherapy drug Taxol and even more potent than SN-38, the active metabolite of Irinotecan. aphrc.orgnih.gov This underscores the power of SAR-guided modifications in enhancing the therapeutic potential of natural products.

| Compound | Structural Modification from this compound (5) | Key Finding | Reference |

|---|---|---|---|

| Uscharin (3) | Precursor to this compound. | Demonstrates marked in vitro antitumor activity. | acs.org |

| Voruscharin (4) | Reduction of the C-2'' ketone on the sugar moiety. | Also active, used as a reference and for derivatization. | acs.org |

| UNBS1450 (23) | Hemisynthetic derivative. Reduction of the C-2'' oxo group to a hydroxyl group and other modifications. | Exhibits a highly interesting profile of potent antitumor activity and in vivo tolerance. | aphrc.orgacs.orgnih.gov |

Influence of Sugar Group Conformation and Substitutions on Activity

SAR studies on cardenolides have revealed specific trends related to the sugar group:

Ring Size: Compounds featuring six-membered ring sugar groups generally exhibit stronger inhibitory activity compared to those with five-membered ring sugars. acgpubs.orgacgpubs.org this compound and its active derivatives possess a six-membered deoxysugar, which is consistent with this finding. researchgate.net

Linkage: The nature of the linkage between the sugar and the aglycone, as well as linkages between multiple sugar units, can affect activity. For instance, in some cardiac glycosides, a C1'→C6' connection between two glucosyl groups was associated with better activity against cancer cell lines compared to a C1'→C4' linkage. researchgate.net

Substitutions: The presence and orientation of substituents on the sugar ring are vital. The conversion of this compound to the more tolerated derivative UNBS1450 involved the reduction of the C-2'' ketone to a primary alcohol, highlighting the importance of this position for modulating both efficacy and toxicity. researchgate.net The stereochemistry of the sugar also plays a role in the binding affinity to the receptor protein. mdpi.com The sugar moiety is thought to be necessary for "closing the gate" after the drug binds to the Na,K-ATPase, preventing its release and thus enhancing the inhibitory effect. nih.gov

Impact of Specific Hydroxyl and Methyl-Hydroxyl Group Positions (e.g., C-10, C-4', C-16)

The specific placement of hydroxyl (–OH) and related groups on both the steroid core and the sugar moiety has a profound impact on the cytotoxicity of cardenolides.

C-10 Position: A formyl (–CHO) or methyl-hydroxyl (–CH₂OH) group at the C-10 position of the steroid nucleus is known to enhance cytotoxicity. acgpubs.orgacgpubs.org This feature is common among many potent cardenolides.

C-4' Position: The presence of a hydroxyl group at the C-4' position of the sugar moiety has been shown to decrease cytotoxicity. acgpubs.orgacgpubs.org This suggests that modifications at this site could be a strategy for tuning the biological activity. The importance of the C4'-OH group has been demonstrated in studies where its absence or modification leads to altered interaction with the sugar-specific binding site of the Na+/K+-ATPase. oregonstate.edu

C-16 Position: Similar to the C-4' hydroxyl, the presence of a hydroxyl group at the C-16 position on the steroid core can also decrease cytotoxicity. acgpubs.orgacgpubs.org Conversely, other studies on a different series of cardiac glycosides found that hydroxyl and acetyl groups at C-16 actually increased activity, indicating that the influence of a substituent can be context-dependent and varies between different structural backbones. researchgate.net

These findings illustrate that a delicate balance of hydrophilic and lipophilic features across the molecule is necessary for optimal interaction with the target enzyme and for passage through cellular membranes.

Computational and Molecular Docking Approaches for SAR Elucidation

To better understand the interactions between this compound derivatives and their molecular target, Na+/K+-ATPase, computational methods have been employed. Molecular docking is a powerful tool used to predict the binding mode and affinity of a small molecule (ligand) to the binding site of a protein. nih.govplos.org

These studies have helped to visualize how these cardenolides fit into the binding pocket of the Na+/K+-ATPase. scholarsresearchlibrary.complos.org For example, docking studies with bufadienolides (a related class of cardiac steroids) have shown that they bind within a cavity formed by the transmembrane alpha subunits of the enzyme, effectively blocking the ion exchange pathway. plos.org A molecular docking study involving this compound showed a binding energy of -5.9 kcal/mol with its target. medwinpublishers.com

Computational approaches allow for the in silico screening of virtual libraries of derivatives. By modeling changes to the structure of this compound, researchers can predict which modifications are likely to enhance binding affinity before undertaking complex chemical synthesis. scholarsresearchlibrary.comnih.gov For instance, docking studies can rationalize why the presence or absence of a specific hydroxyl group, such as at the C-4' position, alters binding affinity, perhaps due to favorable hydrogen bonding or unfavorable steric clashes within the binding site. oregonstate.edumdpi.com These computational insights are invaluable for rationalizing experimental SAR data and for guiding the design of new, more potent inhibitors.

Rational Design Principles for Optimizing Bioactivity

The culmination of SAR studies, supported by computational modeling, is the establishment of rational design principles for creating new derivatives with optimized bioactivity. d-nb.info The goal is to enhance therapeutic efficacy (e.g., anticancer potency) while minimizing off-target effects and toxicity. acgpubs.orgd-nb.info

The development of UNBS1450 from this compound is a prime example of rational design in action. acgpubs.orgacgpubs.org The SAR data suggested that while the core structure of this compound was highly active, its therapeutic window was narrow. aphrc.orgresearchgate.net The key modification was the reduction of the C-2'' keto group. researchgate.net This single chemical step led to the creation of UNBS1450, a compound that retained potent antiproliferative activity but was significantly less toxic in vivo. researchgate.netacgpubs.org

Key principles for optimizing the bioactivity of this compound derivatives include:

Preserving the Pharmacophore: The essential steroid core and unsaturated lactone ring required for Na+/K+-ATPase inhibition must be maintained. acs.org

Modulating the Sugar Moiety: The sugar group is a key site for modification to fine-tune solubility, binding affinity, and the toxicity profile. Changes to the C-2'' position have proven particularly effective. researchgate.netacs.org

Targeted Substitutions: Adding or removing functional groups at specific positions (like C-4' or C-16) based on SAR data can be used to enhance potency or reduce toxicity. acgpubs.orgacgpubs.org

Leveraging Computational Insights: Using molecular docking to predict the impact of structural changes before synthesis can streamline the design process and increase the probability of creating successful analogues. nih.gov

By applying these principles, researchers can systematically modify the this compound scaffold to generate novel compounds with superior therapeutic properties for potential clinical development. d-nb.info

Preclinical Development and Potential Applications of 2 Oxovoruscharin Analogues

Identification and Advanced Characterization of Promising Analogues (e.g., UNBS1450)

The journey towards potent anticancer analogues began with the isolation and identification of 2''-oxovoruscharin from the root bark of Calotropis procera. researchgate.netnih.govacs.org While this novel cardenolide demonstrated significant growth-inhibiting activity against various human cancer cell lines, its high in vivo toxicity necessitated chemical modifications to improve its therapeutic window. researchgate.nethazemsakeek.net

Through hemisynthesis, a series of 27 derivatives were created, leading to the identification of a particularly promising analogue, designated compound 23 in the initial study, and later known as UNBS1450 . nih.govacs.org The key modification involved the reduction of the formyl group in this compound to a hydroxymethyl group. researchgate.netsemanticscholar.org This structural change resulted in UNBS1450, a compound that is structurally distinct from classic cardenolides like ouabain (B1677812) and digoxin (B3395198), possessing a double-linked sugar moiety and a trans-conformational steroid core. aacrjournals.orgscribd.com

Advanced characterization of UNBS1450 revealed a remarkable profile. It displayed potent in vitro antitumor activity across a wide panel of human cancer cell lines at nanomolar concentrations. semanticscholar.orgnih.gov Notably, its efficacy was found to be comparable to the established chemotherapy drug Taxol and superior to SN-38, the active metabolite of irinotecan. researchgate.netnih.gov This potent activity, combined with a significantly reduced in vivo toxicity compared to its parent compound, marked UNBS1450 as a lead candidate for further preclinical development. researchgate.netaacrjournals.org

| Compound | Origin | Key Structural Feature | In Vitro Anticancer Activity (Compared to Standards) | Reference |

|---|---|---|---|---|

| This compound | Natural Product (Calotropis procera) | Cardenolide with a formyl group | Active against various cancer cell lines (e.g., A549, HCT-15) | researchgate.nete-century.usnih.gov |

| UNBS1450 | Hemisynthetic derivative of this compound | Formyl group reduced to a hydroxymethyl group; double-linked sugar moiety | Comparable to Taxol, superior to SN-38 against 57 human cancer cell lines | researchgate.netnih.gov |

Enhanced Bioactivity and Mechanistic Insights of Hemisynthetic Analogues

The structural modifications that produced UNBS1450 not only reduced its toxicity but also endowed it with enhanced bioactivity and a multifaceted mechanism of action. researchgate.netsemanticscholar.org The primary molecular target of UNBS1450, like other cardiac glycosides, is the Na+/K+-ATPase pump located on the cell membrane. aacrjournals.orgresearchgate.netnih.gov Inhibition of this pump disrupts the cellular ion balance, which in turn triggers a cascade of downstream signaling events. researchgate.netwisdomlib.org

UNBS1450 exhibits a greater inhibitory potential on specific Na+/K+-ATPase isozymes compared to classic cardenolides, with a particular affinity for the α3β1 dimer. hazemsakeek.netscribd.com This interaction leads to the disorganization of the actin cytoskeleton and modulates multiple signaling pathways crucial for cancer cell survival and proliferation. researchgate.netsemanticscholar.orgaacrjournals.org

The anticancer effects of UNBS1450 are mediated through several distinct cell death mechanisms, depending on the cancer type. semanticscholar.orgwisdomlib.org

Apoptosis: In human leukemia cells, UNBS1450 induces apoptosis at low nanomolar concentrations. researchgate.netnih.gov This is achieved by inhibiting NF-κB transactivation, downregulating the anti-apoptotic protein Mcl-1, and activating pro-apoptotic proteins like Bak and Bax, leading to the cleavage of caspases. researchgate.netnih.gov

Autophagy: In human glioblastoma and prostate cancer cells, UNBS1450 has been shown to induce autophagy-related cell death. researchgate.net

Necroptosis: At higher doses in certain neuroblastoma cells, UNBS1450 can induce necroptosis, providing an alternative cell death route in apoptosis-resistant tumors. semanticscholar.org

Other Mechanisms: UNBS1450 also provokes a marked downregulation of the c-Myc oncoprotein, a key regulator of cell growth and tumorigenesis. aacrjournals.org This effect is mediated through its interaction with the α1 subunit of the sodium pump. aacrjournals.org Furthermore, in non-small cell lung cancer (NSCLC) cells, UNBS1450 can induce lysosomal membrane permeabilization by downregulating Hsp70, leading to a non-apoptotic form of cell death. nih.gov

| Mechanism of Action | Affected Cancer Type (Example) | Key Molecular Events | Reference |

|---|---|---|---|

| Na+/K+-ATPase Inhibition | General | Binds to α-subunit, disrupts ion homeostasis, triggers downstream signaling. | researchgate.netnih.govwisdomlib.org |

| Apoptosis Induction | Leukemia | Inhibits NF-κB, downregulates Mcl-1, activates caspases. | researchgate.netnih.gov |

| Autophagy Induction | Glioblastoma, Prostate Cancer | Increase in autophagy markers like beclin-1 and LC3. | researchgate.net |

| c-Myc Downregulation | Carcinoma cell lines | Mediated via sodium pump α-1 subunit, impairs nucleolar organization. | aacrjournals.org |

| Lysosomal Membrane Permeabilization | Non-Small Cell Lung Cancer (NSCLC) | Downregulation of Hsp70. | nih.gov |

| Actin Cytoskeleton Disruption | General | Affects multiple signaling pathways following binding to Na+/K+-ATPase. | semanticscholar.orgaacrjournals.org |

Preclinical In Vivo Studies in Relevant Animal Models (non-human, excluding human clinical trials)

The promising in vitro activity of UNBS1450 prompted its evaluation in several non-human, preclinical animal models. These studies have provided crucial evidence of its anticancer efficacy in a living system.

In studies using nude mice with orthotopic xenografts of human non-small cell lung cancer (NSCLC), UNBS1450 demonstrated significant therapeutic benefits. researchgate.netnih.gov Administration of the compound led to a decrease in tumor growth for NCI-H727 xenografts and notably increased survival rates in mice bearing A549 xenografts. researchgate.netnih.gov The maximum tolerated dose (MTD) of UNBS1450 was found to be higher than that of other cardenolides like ouabain, digoxin, and the parent compound this compound, which contributed to the extended survival of the treated mice. researchgate.netfrontiersin.org

The anti-leukemic potential of UNBS1450 was also investigated. While specific in vivo leukemia model results are part of broader research, the potent in vitro activity against leukemia cell lines at very low concentrations suggested its promise as an antileukemic agent. nih.govnih.gov

Further preclinical validation was conducted using the chick chorioallantoic membrane (CAM) model. In this assay, treatment of NSCLC xenografts with a related cardenolide, Acovenoside A, which also inhibits NF-κB, resulted in reduced expression of the proliferation marker Ki-67 and an increase in apoptotic DNA strand breaks, supporting the in vivo anti-tumor potential of this class of compounds. frontiersin.org

It is important to note that rodent models have limitations for studying cardenolides, as their Na+/K+-ATPase is significantly less sensitive to these compounds than the human equivalent. frontiersin.org Despite this, the positive outcomes in mouse xenograft models, which involve human cancer cells, underscore the potential of UNBS1450. nih.gov

| Animal Model | Cancer Type | Key Findings | Reference |

|---|---|---|---|

| Nude Mice (Xenograft) | Human Non-Small Cell Lung Cancer (NCI-H727) | Significantly decreased tumor growth. | nih.gov |

| Nude Mice (Orthotopic Xenograft) | Human Non-Small Cell Lung Cancer (A549) | Increased survival of treated mice. | researchgate.netnih.gov |

| Mice | General (Toxicity Comparison) | UNBS1450 showed an increased maximum tolerated dose compared to this compound, ouabain, and digoxin. | researchgate.netfrontiersin.org |

| NSG Mice (Xenograft) | Acute Myeloid Leukemia (AML) | CGs (digitoxin) showed effects ranging from tumor growth inhibition to regression in specific AML subtypes. | uni.lu |

Perspectives in Drug Discovery and Development (excluding clinical stages)

The development of this compound analogues like UNBS1450 holds significant promise for oncology drug discovery. Their multifaceted mechanisms of action offer potential advantages, particularly for treating cancers that have developed resistance to conventional therapies targeting single pathways. aacrjournals.orgwisdomlib.org The ability of these compounds to induce various forms of cell death—including apoptosis, autophagy, and necroptosis—provides multiple avenues to eliminate malignant cells. semanticscholar.orgwisdomlib.org

Future drug discovery efforts will likely focus on several key areas:

Structure-Activity Relationship (SAR) Studies: Continued chemical modification of the this compound scaffold is crucial. SAR studies can help to further refine the structure to maximize anticancer potency while minimizing the inherent cardiotoxicity associated with this compound class, thereby improving the therapeutic index. aacrjournals.orgresearchgate.net

Biomarker Identification: A significant challenge in developing cardiac glycosides for cancer therapy is the lack of predictive biomarkers. patsnap.com Recent research has shown that the ratio of ATP1A1 (the sodium pump α1 subunit) to BCL2L1 (an anti-apoptotic protein) expression can predict the sensitivity of acute myeloid leukemia (AML) cells to UNBS1450. uni.lu Identifying and validating such biomarkers for different cancer types will be essential for patient stratification and realizing the potential of personalized medicine with these agents. patsnap.com

Exploring New Mechanisms: While the inhibition of Na+/K+-ATPase is the primary mechanism, further research may uncover other novel targets or pathways affected by these analogues. For instance, some cardiac glycosides have been found to inhibit DNA double-strand break repair, suggesting a role as DNA damage response (DDR) inhibitors. nih.gov

Novel Formulations: Overcoming the narrow therapeutic window of cardiac glycosides remains a hurdle. mdpi.com Advances in drug delivery, such as the use of nanocarriers, could offer a strategy to selectively target tumor tissues, thereby enhancing efficacy and reducing systemic toxicity. mdpi.com

Analytical Methodologies for 2 Oxovoruscharin Detection and Quantification

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation of 2''-Oxovoruscharin from complex mixtures, such as plant extracts or biological samples. scielo.br When coupled with a Diode-Array Detector (DAD), HPLC allows for the preliminary identification and quantification of cardenolides based on their characteristic UV absorption. For instance, HPLC analysis of Calotropis procera extracts, the natural source of this compound, has been performed using reversed-phase columns. scielo.brscielo.br

A typical HPLC method for the separation of cardenolides, which would be applicable to this compound, involves a C18 column and a gradient elution system. f1000research.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netbiorxiv.org The gradient starts with a higher proportion of water and gradually increases the organic solvent concentration to elute compounds of increasing hydrophobicity. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS) represents a significant advancement over HPLC-DAD, offering superior sensitivity and selectivity. researchgate.netdntb.gov.ua In LC-MS, the HPLC system is interfaced with a mass spectrometer, which acts as the detector. This combination allows for the separation of compounds based on their retention time and the determination of their mass-to-charge ratio (m/z), providing a high degree of confidence in compound identification. researchgate.netdntb.gov.ua For cardenolide analysis, LC-MS methods often utilize electrospray ionization (ESI) in the positive ion mode. sci-hub.st

Table 1: Illustrative HPLC Conditions for Cardenolide Separation

| Parameter | Condition |

| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | DAD at 220 nm |

| Injection Volume | 20 µL |

Advanced Mass Spectrometry-Based Characterization (e.g., HR-EIMS, LC-MS/MS)

The definitive structural elucidation and characterization of this compound were achieved through a combination of spectroscopic techniques, including mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org The initial identification of this compound as a novel cardenolide was based on the analysis of the methanolic extract of Calotropis procera root barks. gtfch.org

High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) provides the exact mass of the molecule, which allows for the determination of its elemental composition with high accuracy. While the specific HR-EIMS data for this compound is detailed in the supplementary materials of the original identification paper, the technique is fundamental in distinguishing between compounds with the same nominal mass but different elemental formulas. acs.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful tool for both structural characterization and quantification. nih.gov In an LC-MS/MS experiment, a specific ion (the precursor ion) corresponding to the compound of interest is selected and fragmented to produce a series of product ions. This fragmentation pattern is highly specific to the molecule's structure and can be used for unambiguous identification. The fragmentation of cardenolides typically involves the sequential loss of sugar moieties, followed by the dehydration of the steroidal aglycone. nih.govresearchgate.net This characteristic fragmentation is key to identifying cardenolides in complex mixtures. researchgate.net

Table 2: General LC-MS/MS Parameters for Cardenolide Analysis

| Parameter | Setting |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion | [M+H]⁺ or [M+NH₄]⁺ |

| Collision Gas | Argon |

| Characteristic Fragmentations | Loss of sugar units, loss of water (H₂O) from the aglycone |

Applications of Quantitative Analytical Methods in Biological Matrices

The quantification of cardenolides like this compound in biological matrices such as plasma, serum, or urine is crucial for pharmacokinetic and metabolic studies. frontiersin.org LC-MS/MS is the method of choice for this purpose due to its high sensitivity, specificity, and ability to handle complex sample matrices. scribd.comoup.com

While a specific validated LC-MS/MS method for the quantification of this compound in biological fluids has not been detailed in publicly available literature, methods for other structurally similar cardenolides, such as digoxin (B3395198) and digitoxin, are well-established and provide a clear framework. oup.com These methods typically involve a sample preparation step to remove proteins and other interfering substances. This can be achieved through protein precipitation or liquid-liquid extraction. oup.com

Following sample clean-up, the extract is analyzed by LC-MS/MS, often using a stable isotope-labeled internal standard to ensure accuracy and precision. escholarship.org The quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for the analyte and the internal standard are monitored. The limit of quantification for such methods is typically in the low ng/mL range, allowing for the detection of clinically relevant concentrations. oup.com

Challenges and Future Directions in 2 Oxovoruscharin Research

Comprehensive Elucidation of Complex Biosynthetic Pathways

A significant challenge in 2''-Oxovoruscharin research lies in the complete elucidation of its biosynthetic pathway. The formation of cardenolides is a long and intricate process, and despite recent advances, many steps remain unknown. mpg.desciencedaily.com

Current Understanding and Unanswered Questions:

The general biosynthetic pathway for cardenolides is believed to start from cholesterol, which undergoes a series of enzymatic modifications to form the steroidal core. acgpubs.orgoup.com The final steps involve glycosylation and other modifications to produce the diverse array of cardiac glycosides found in nature. oup.com

Recent research has identified key enzymes involved in the early stages of cardenolide biosynthesis, such as those from the CYP87A family that catalyze the formation of pregnenolone (B344588), a crucial precursor. mpg.desciencedaily.commpg.de However, the specific enzymes and intermediates that lead to the unique structure of this compound are yet to be identified. A key knowledge gap is the precise sequence of hydroxylations, oxidations, and the attachment of the distinctive thiazole-containing sugar moiety. nih.gov The biosynthetic pathway leading to the formation of the butenolide ring, a characteristic feature of cardenolides, also requires further detailed investigation. nih.gov

Key Research Goals:

Gene Identification: Identifying and characterizing the genes encoding the specific enzymes responsible for the later, more specialized steps of this compound biosynthesis.

Pathway Reconstruction: Reconstituting the entire biosynthetic pathway in a heterologous system, such as yeast or other plants, to validate the function of identified genes and produce the compound for further study. mpg.denih.gov

Regulatory Mechanisms: Understanding how the expression of these biosynthetic genes is regulated in Calotropis procera in response to developmental cues and environmental stress. thieme-connect.com

Development of Efficient and Scalable Total Synthetic Routes

The low natural abundance of this compound makes its isolation from plant sources for extensive research and potential future applications impractical and not cost-effective. cdri.res.in Therefore, the development of an efficient and scalable total synthesis is a critical challenge.

The complex stereochemistry of the steroid nucleus and the unique sugar moiety of this compound present significant synthetic hurdles. nih.govcdri.res.in While progress has been made in the synthesis of other complex cardenolides like ouabagenin, a dedicated total synthesis of this compound has not yet been reported. nih.govresearchgate.netbanrepcultural.org

Challenges in Chemical Synthesis:

Stereocontrol: Achieving the correct stereochemistry at multiple chiral centers in the steroid core is a major challenge.

Functional Group Installation: The selective introduction of hydroxyl groups and the construction of the lactone ring require sophisticated synthetic strategies. researchgate.netbanrepcultural.org

Glycosylation: The formation of the glycosidic linkage with the unusual sugar moiety is a complex and often low-yielding step.

A promising approach is the use of semi-synthesis, starting from more abundant, structurally related natural products. aphrc.orgaphrc.orgaphrc.org This can simplify the synthetic route and provide access to derivatives for structure-activity relationship (SAR) studies. aphrc.orgaphrc.orgaphrc.org

Identification of Additional Specific Molecular Targets and Off-Targets

The primary molecular target of cardenolides, including this compound, is the Na+/K+-ATPase pump. aphrc.orge-century.usnih.gov Inhibition of this ion pump is responsible for the cardiotonic effects of these compounds and is believed to contribute to their anticancer activity. aphrc.orge-century.usmdpi.com However, the full spectrum of molecular interactions for this compound remains to be explored.

Beyond the Sodium Pump:

It is increasingly recognized that the biological effects of cardenolides may not be solely attributable to Na+/K+-ATPase inhibition. nih.govaacrjournals.org These compounds can modulate various signaling pathways involved in cell proliferation, apoptosis, and gene expression. e-century.usnih.gov For instance, some cardiac glycosides have been shown to affect signaling intermediates independent of their action on the sodium pump. nih.govaacrjournals.org

Future Research Focus:

Target Deconvolution: Employing proteomic and genomic approaches to identify additional binding proteins and molecular targets of this compound.

Off-Target Profiling: Systematically evaluating the interaction of this compound with a broad panel of receptors, enzymes, and ion channels to understand potential off-target effects.

Signaling Pathway Analysis: Investigating the downstream effects of this compound on various cellular signaling cascades to build a comprehensive picture of its mechanism of action. mdpi.com

Exploration of Broader Biological Activities and Therapeutic Potential (non-clinical)

Initial studies on this compound and its derivatives have primarily focused on their potent in vitro antitumor activity against a wide range of human cancer cell lines. aphrc.orgaphrc.orgnih.govaphrc.org However, the therapeutic potential of this compound may extend beyond cancer.

Potential Therapeutic Areas:

Cardenolides have been investigated for a variety of biological activities, including antiviral and anti-inflammatory effects. nih.gov Given the structural novelty of this compound, it is plausible that it possesses a unique profile of biological activities.

Non-Clinical Exploratory Studies:

Antiviral Screening: Evaluating the activity of this compound against a panel of viruses.

Anti-inflammatory Assays: Investigating its effects on inflammatory pathways and models of inflammation.

Cardiovascular Effects: While cardiotoxicity is a concern, detailed studies on its specific effects on cardiac muscle and function at non-toxic concentrations could reveal novel cardiomodulatory properties. nih.gov

A semi-synthetic derivative of this compound, UNBS1450, has shown reduced toxicity and enhanced anticancer activity, and has entered Phase I clinical trials. acgpubs.orgcdri.res.inhazemsakeek.net This highlights the potential of chemically modifying the parent compound to improve its therapeutic index.

Advancements in High-Throughput Screening and Mechanistic Studies

To accelerate the discovery and characterization of this compound and its analogs, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid evaluation of large numbers of compounds for their biological activity, providing valuable data for SAR studies and lead optimization. plos.orgnih.govarvojournals.orgaacrjournals.org

Leveraging HTS for Cardenolide Research:

Cell-Based Assays: Developing and utilizing robust cell-based HTS assays to screen for compounds that modulate specific cellular processes, such as apoptosis, cell cycle progression, or the expression of particular biomarkers. aacrjournals.org

Target-Based Screens: Implementing HTS assays that directly measure the interaction of compounds with their molecular targets, such as the Na+/K+-ATPase.

Mechanistic studies are crucial for understanding how this compound exerts its biological effects. Advanced techniques can provide detailed insights into its mode of action.

Advanced Mechanistic Approaches:

Omics Technologies: Utilizing genomics, proteomics, and metabolomics to obtain a global view of the cellular response to this compound treatment.

Structural Biology: Determining the crystal structure of this compound in complex with its target(s) to guide the rational design of more potent and selective derivatives.

Live-Cell Imaging: Using advanced microscopy techniques to visualize the dynamic effects of this compound on cellular structures and processes in real-time.

Addressing Research Gaps and Future Prospects in Cardenolide Research

The study of this compound is part of the broader field of cardenolide research, which has experienced a resurgence of interest in recent years due to the discovery of their potent anticancer properties. acgpubs.orgthieme-connect.com However, several fundamental research gaps need to be addressed to fully realize the therapeutic potential of this class of compounds.

Key Research Gaps:

Incomplete Biosynthetic Pathways: As with this compound, the biosynthetic pathways of many other cardenolides are not fully understood. idsi.md

Limited Synthetic Accessibility: The chemical synthesis of most cardenolides remains a significant challenge, limiting the availability of these compounds for research. thieme-connect.com

Narrow Therapeutic Window: The toxicity of many cardenolides, particularly their cardiotoxicity, is a major obstacle to their clinical development. nih.govaacrjournals.orgnih.gov

Future Prospects:

The future of cardenolide research, including that of this compound, will likely involve a multidisciplinary approach that integrates synthetic chemistry, molecular biology, pharmacology, and computational methods.

Future Directions:

Synthetic Biology: Engineering microorganisms or plants to produce this compound and other valuable cardenolides in a sustainable and scalable manner. mpg.de

Targeted Drug Delivery: Developing nanoparticle-based or antibody-drug conjugate systems to deliver cardenolides specifically to cancer cells, thereby reducing systemic toxicity.

Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents to enhance therapeutic efficacy and overcome drug resistance.

By addressing these challenges and pursuing these future directions, the scientific community can unlock the full potential of this compound and other cardenolides as a new generation of therapeutic agents.

Q & A

Q. Methodological Notes

- Data Tables : Include tabulated IC₅₀ values across cell lines, SAR data (e.g., substituent effects on potency), and pharmacokinetic parameters (e.g., Cmax, AUC) .

- Contradictions : Cross-validate findings using orthogonal assays (e.g., ATPase activity vs. cytotoxicity) and replicate studies in independent labs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products